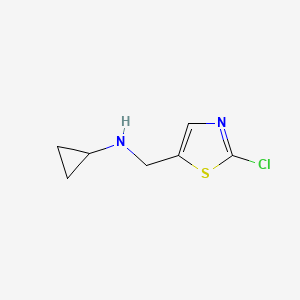
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” is a chemical compound with the molecular formula C7H9ClN2S . It’s a compound that has been mentioned in various scientific literature .
Molecular Structure Analysis
The molecular structure of “N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” is characterized by the presence of a cyclopropane ring attached to a thiazole ring via a methylamine group . The InChI code for this compound is1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 . Physical And Chemical Properties Analysis
“N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” has a molecular weight of 188.68 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It is soluble in most organic solvents .科学的研究の応用
Herbicidal Activity
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine and its derivatives demonstrate significant herbicidal activities. For example, compounds such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and identified as effective herbicidal inhibitors of photosystem II (PSII) electron transport, exhibiting promising herbicidal activities (Wang et al., 2004).
Antitumor Properties
Some derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been studied for their antitumor potential. For instance, 2-(4-Aminophenyl)benzothiazoles, which are related to this chemical, show potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
Antimicrobial and Antifungal Activity
Several derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, compounds incorporating thiadiazole moieties have shown significant antimicrobial and antifungal activities (Kumar & Panwar, 2015).
Application in Organic Synthesis
This compound and its derivatives are used in organic synthesis, particularly in the synthesis of complex heterocyclic structures. These synthesized compounds often possess varied biological activities and can be applied in different fields of medicinal chemistry (Mohanta & Kim, 2002).
Dyeing Performance
Derivatives of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine have been utilized in the synthesis of dyes. For instance, compounds like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized and their dyeing performance on fabrics has been assessed (Malik et al., 2018).
Anti-Amnesic Effects
Some cyclopropanamine derivatives exhibit potential anti-amnesic effects. For example, JO 1784, a selective ligand for the sigma receptor, has been studied for its effects on experimentally induced amnesia, suggesting potential benefits in amnesic status (Earley et al., 1991).
Safety and Hazards
Exposure to “N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” should be limited. It is advised not to breathe in the dust or vapor of this compound. Safety measures such as having a safety shower and eye wash available are recommended. It should not come into contact with the eyes, skin, or clothing .
作用機序
Target of Action
It’s chemically related to the n-pyridyltrifluoroacetamide derivative, which has been identified as a useful pest control agent .
Mode of Action
Given its structural similarity to certain pest control agents, it may interact with biological targets in pests to exert its effects .
Result of Action
Its chemical relative has been reported to be effective in pest control .
特性
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRJHGLBXAUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693804 |
Source


|
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289388-63-1 |
Source


|
| Record name | 2-Chloro-N-cyclopropyl-5-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


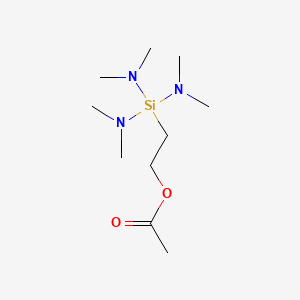
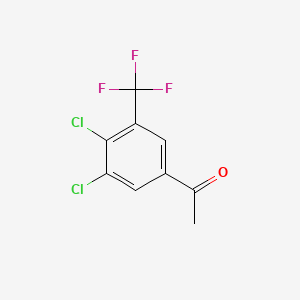
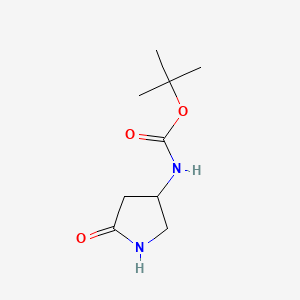
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)

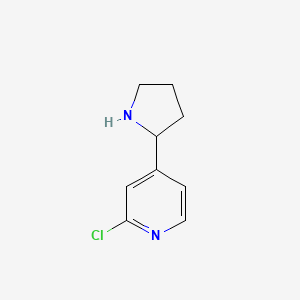

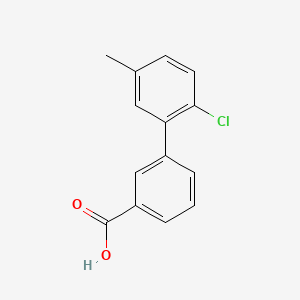
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
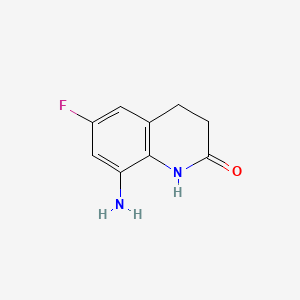
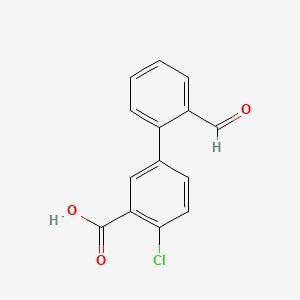

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)